1-(4-Ethylphenyl)butane-1,3-dione
Overview
Description
1-(4-Ethylphenyl)butane-1,3-dione is a chemical compound belonging to the class of diketones. It is characterized by the presence of two carbonyl groups (C=O) separated by a methylene group (CH2) and an ethyl-substituted phenyl ring. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.
Preparation Methods
1-(4-Ethylphenyl)butane-1,3-dione can be synthesized through several methods, with Claisen condensation being one of the most common routes. In this method, ethyl acetate reacts with 4-ethylbenzaldehyde in the presence of a base, such as sodium ethoxide, to form the desired diketone . The reaction conditions typically involve refluxing the reactants in an organic solvent like ethanol for several hours.
Industrial production methods often involve the use of large-scale reactors and optimized reaction conditions to ensure high yields and purity of the product. The use of catalysts and advanced purification techniques, such as distillation and recrystallization, are common in industrial settings to achieve the desired quality of this compound .
Chemical Reactions Analysis
1-(4-Ethylphenyl)butane-1,3-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form carboxylic acids or other oxidized derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the diketone to corresponding alcohols or hydrocarbons. Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents used in these reactions.
Substitution: The phenyl ring in this compound can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation. These reactions often require catalysts like sulfuric acid (H2SO4) or iron(III) chloride (FeCl3).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with KMnO4 can yield carboxylic acids, while reduction with NaBH4 can produce alcohols .
Scientific Research Applications
1-(4-Ethylphenyl)butane-1,3-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications.
Industry: The compound is used in the formulation of lubricants and other industrial products.
Mechanism of Action
The mechanism by which 1-(4-Ethylphenyl)butane-1,3-dione exerts its effects varies depending on the application:
Comparison with Similar Compounds
1-(4-Ethylphenyl)butane-1,3-dione can be compared with other similar diketones, such as:
1-(4-Methylphenyl)butane-1,3-dione: Similar in structure but with a methyl group instead of an ethyl group. This compound may exhibit different reactivity and properties due to the difference in alkyl substitution.
1-(4-Phenyl)butane-1,3-dione: Lacks the ethyl substitution, which can affect its chemical behavior and applications.
1-(4-Ethylphenyl)nonane-1,3-dione: A longer carbon chain variant, which may have different physical and chemical properties .
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical properties, making it suitable for a variety of specialized applications.
Properties
IUPAC Name |
1-(4-ethylphenyl)butane-1,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c1-3-10-4-6-11(7-5-10)12(14)8-9(2)13/h4-7H,3,8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWIWGSJPMJMLFL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)CC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50604178 | |
Record name | 1-(4-Ethylphenyl)butane-1,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50604178 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58278-92-5 | |
Record name | 1-(4-Ethylphenyl)butane-1,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50604178 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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